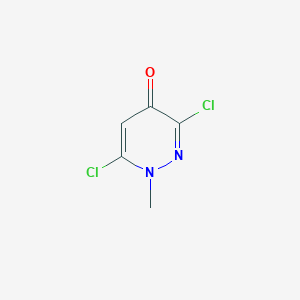
3-Methyl-1-(m-tolyl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Buten-1-one, 3-methyl-1-(3-methylphenyl)-: is an organic compound characterized by its unique structure, which includes a butenone backbone with methyl and phenyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions: 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenone moiety is replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: In organic synthesis, 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of various functionalized compounds.
Biology and Medicine: While specific biological applications may be limited, derivatives of this compound could potentially be explored for their biological activity, including antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound may be used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and other chemical transformations.
作用机制
The mechanism of action for 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- in chemical reactions involves the interaction of its electrophilic carbonyl group with various nucleophiles. This interaction leads to the formation of new bonds and the transformation of the compound into different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
- 3-Buten-2-one, 3-methyl-
- 2-Methyl-3-buten-1-ol
- 3-Methyl-3-buten-2-one
Comparison: Compared to similar compounds, 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. For instance, the presence of the phenyl group can influence the compound’s stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
3-methyl-1-(3-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-9(2)7-12(13)11-6-4-5-10(3)8-11/h4-8H,1-3H3 |
InChI 键 |
UZIXDXDDZYAJBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


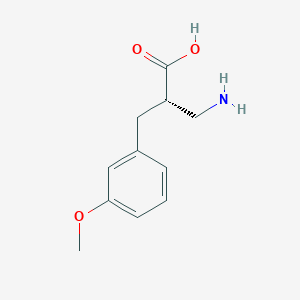
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
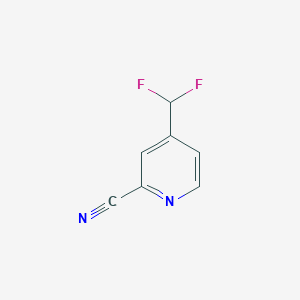
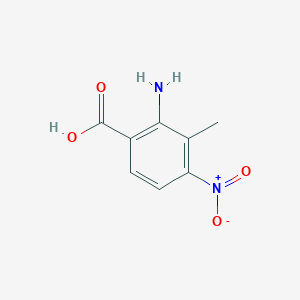

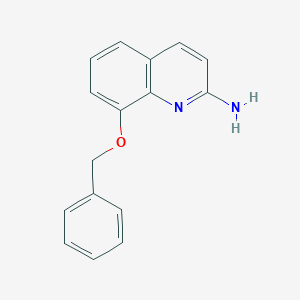
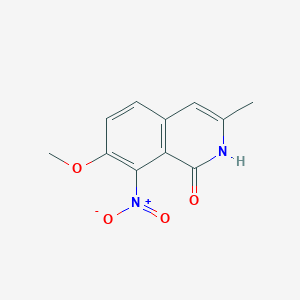
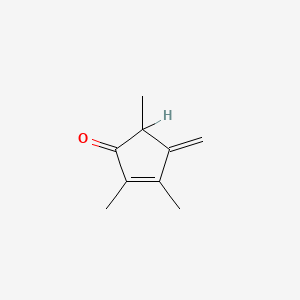
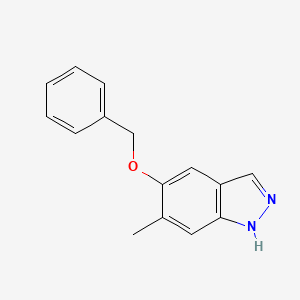
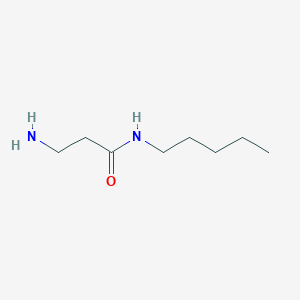
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
